Lipoxin B4

Beschreibung

This compound has been reported in Homo sapiens with data available.

structure in first source

Eigenschaften

IUPAC Name |

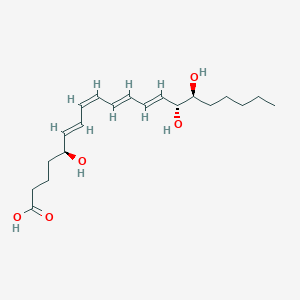

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVRTOKOJOMENI-WLPVFMORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318336 | |

| Record name | Lipoxin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lipoxin B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98049-69-5 | |

| Record name | Lipoxin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98049-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoxin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lipoxin B4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lipoxin B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Lipoxin B4 in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) synthesized from arachidonic acid, playing a pivotal role in the resolution of inflammation. As the most abundant leukocytes in humans, neutrophils are central to the inflammatory response and are a primary source of lipoxins. Understanding the intricate biosynthetic pathways of LXB4 within these cells is critical for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of LXB4 biosynthesis in neutrophils, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Core Biosynthesis Pathways of this compound in Neutrophils

The generation of LXB4 by neutrophils is a sophisticated process that can occur through intracellular mechanisms or, more commonly, via transcellular biosynthesis involving interactions with other cell types, such as platelets. These pathways are initiated by the sequential action of lipoxygenase (LO) enzymes on arachidonic acid (AA).

The 5-Lipoxygenase and 15-Lipoxygenase Interaction Pathway

A primary route for LXB4 synthesis in neutrophils involves the interplay between 5-lipoxygenase (5-LO) and 15-lipoxygenase (15-LO).

-

Initiation by 15-Lipoxygenase: The pathway can be initiated by the action of 15-LO on arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

-

Action of 5-Lipoxygenase: Subsequently, 5-LO in neutrophils acts on 15(S)-HETE to introduce a hydroperoxyl group at the C-5 position, forming 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHpETE).

-

Formation of an Epoxide Intermediate: This di-hydroperoxy intermediate is then converted into a 5(6)-epoxytetraene.

-

Generation of this compound: Finally, this epoxide is enzymatically hydrolyzed to form this compound (5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid).

Transcellular Biosynthesis: The Neutrophil-Platelet Interaction

A significant route for lipoxin generation, particularly within the vasculature, is the transcellular pathway involving neutrophils and platelets.[1]

-

Leukotriene A4 (LTA4) Formation in Neutrophils: Upon stimulation, neutrophils synthesize LTA4 from arachidonic acid via the 5-LO pathway.[2]

-

Transfer to Platelets: Neutrophils can then release LTA4, which is taken up by adjacent platelets.

-

Conversion by 12-Lipoxygenase in Platelets: Platelets, which are rich in 12-lipoxygenase (12-LO), convert the neutrophil-derived LTA4 into both LXA4 and LXB4.[1][3] This pathway is a prime example of how cellular cooperation is essential for the synthesis of these potent anti-inflammatory mediators.[3]

The Aspirin-Triggered Pathway

Aspirin, a widely used non-steroidal anti-inflammatory drug (NSAID), can uniquely trigger the biosynthesis of 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs).

-

Acetylation of COX-2: Aspirin acetylates cyclooxygenase-2 (COX-2), which alters its enzymatic activity. Instead of producing prostaglandins, the acetylated COX-2 converts arachidonic acid to 15(R)-HETE.

-

Conversion by 5-Lipoxygenase in Neutrophils: This 15(R)-HETE is then converted by 5-LO in neutrophils to form 15-epi-LXB4.

Quantitative Data on this compound Production

The following table summarizes quantitative data on the production of lipoxins by neutrophils under various stimulatory conditions. This data is crucial for designing experiments and understanding the magnitude of the lipoxin response.

| Cell Type(s) | Stimulus | Lipoxin Produced | Amount | Reference |

| Human Neutrophils and Platelets (Co-incubation) | Thrombin (0.1 U) and fMLP (10⁻⁷ M) | This compound | Present (not quantified) | |

| Human Neutrophils | Ionophore A23187 (5 µM) | LTB4 (inhibited by pre-treatment with LXA4/LXB4) | Baseline LTB4 release inhibited by LXs | |

| Human Neutrophils | 5,15-diHETE (3 µM) | [³H]-15-HETE | ~5-fold increase | |

| Human Neutrophils and A549 cells (Co-incubation) | - | Aspirin-triggered 15-epi-LXA4 | Present (inhibits cell proliferation) |

Experimental Protocols

Detailed methodologies are essential for the accurate study of LXB4 biosynthesis. The following sections provide step-by-step protocols for key experiments.

Isolation of Human Neutrophils from Whole Blood

This protocol is based on a standard density gradient separation method.

Materials:

-

Anticoagulated whole blood (EDTA, citrate, or heparin)

-

Neutrophil isolation medium (e.g., a mixture of sodium metrizoate and Dextran 500)

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Red Cell Lysis Buffer

-

HBSS with 2% Human Serum Albumin (HSA)

-

Centrifuge tubes (15 mL and 50 mL)

-

Pipettes

Procedure:

-

Bring all reagents to room temperature.

-

In a centrifuge tube, carefully layer 5.0 mL of whole blood over 5.0 mL of neutrophil isolation medium.

-

Centrifuge at 500 x g for 35 minutes at 20-25°C with the brake off.

-

After centrifugation, distinct layers of plasma, monocytes, isolation media, neutrophils, and red blood cells will be visible.

-

Carefully aspirate and discard the top three layers (plasma, monocytes, and isolation media).

-

Collect the neutrophil layer and the underlying isolation media into a new centrifuge tube.

-

Dilute the neutrophil solution to 10 mL with HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.

-

Discard the supernatant. To lyse contaminating red blood cells, resuspend the cell pellet in 2 mL of Red Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Add 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and repeat the lysis step if the pellet is still red.

-

Wash the final neutrophil pellet with HBSS/HSA solution.

-

Resuspend the cells in the desired buffer for downstream applications. Cell viability should be assessed (e.g., by trypan blue exclusion) and should be >95%.

Neutrophil Stimulation for this compound Production

Materials:

-

Isolated neutrophils

-

Stimulating agents (e.g., fMLP, thrombin, calcium ionophore A23187)

-

Incubation buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

Procedure:

-

Resuspend isolated neutrophils to the desired concentration (e.g., 1 x 10⁷ cells/mL) in incubation buffer.

-

Pre-warm the cell suspension to 37°C.

-

Add the stimulating agent(s) at the desired final concentration (e.g., fMLP at 10⁻⁷ M and thrombin at 0.1 U/mL for co-incubations with platelets).

-

Incubate for the desired time period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by placing the tubes on ice and adding a solvent for lipid extraction (e.g., methanol).

Lipid Extraction

Solid-phase extraction (SPE) is a common method for isolating lipoxins from biological samples.

Materials:

-

C18 SPE columns

-

Methanol

-

Methyl formate

-

Water

-

Nitrogen gas evaporator

Procedure:

-

Condition the C18 SPE column by washing with methanol followed by water.

-

Acidify the cell suspension sample to a pH of approximately 3.5.

-

Load the sample onto the conditioned SPE column.

-

Wash the column with water to remove polar impurities.

-

Elute the lipoxins with methyl formate and then methanol.

-

Evaporate the collected fractions to dryness under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/water, 1:1, v/v) for analysis.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipoxins.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Shim-Pack XR-ODSIII, 150 × 2.00 mm, 2.2 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water is commonly used.

-

Flow Rate: 0.3-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for LXB4 and internal standards are monitored.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow.

Caption: Core pathways of this compound biosynthesis in neutrophils.

Caption: General experimental workflow for studying LXB4 production.

Conclusion

The biosynthesis of this compound in neutrophils is a multifaceted process involving multiple enzymes and cellular interactions. A thorough understanding of these pathways, coupled with robust experimental methodologies, is paramount for advancing our knowledge of inflammation resolution. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals aiming to investigate the therapeutic potential of modulating the lipoxin pathway. Further research into the precise regulatory mechanisms and the development of more specific analytical techniques will continue to illuminate the role of LXB4 in health and disease.

References

- 1. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxin formation during human neutrophil-platelet interactions. Evidence for the transformation of leukotriene A4 by platelet 12-lipoxygenase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Structural Elucidation of Lipoxin B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediators (SPMs) class of lipid molecules, which play a crucial role in the resolution of inflammation. Unlike classic inflammatory mediators, which initiate and propagate inflammation, SPMs are actively biosynthesized during the inflammatory response to terminate it and promote tissue repair. The discovery of lipoxins in the mid-1980s marked a paradigm shift in the understanding of inflammation, revealing it as a tightly regulated and actively resolved process. This technical guide provides an in-depth overview of the pivotal experiments and methodologies that led to the discovery and complete structure elucidation of this compound.

The Discovery of this compound

This compound was first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson.[1][2][3][4] Their seminal work demonstrated that human leukocytes, when stimulated, produce a novel series of oxygenated derivatives of arachidonic acid.[5] These compounds, termed lipoxins (lipoxygenase interaction products), were found to possess potent biological activities.

Initial Observation and Biological Activity

The initial discovery stemmed from the incubation of human polymorphonuclear leukocytes (neutrophils) with 15-hydroperoxy-5,8,11-cis-13-trans-icosatetraenoic acid (15-HPETE), a product of the 15-lipoxygenase pathway. This led to the formation of two main compounds, which were designated Lipoxin A4 (LXA4) and this compound (LXB4). Early biological assays revealed that these newly discovered molecules could stimulate superoxide anion generation and degranulation in neutrophils at submicromolar concentrations.

Structure Elucidation of this compound

The determination of the complete chemical structure and stereochemistry of this compound was a multi-step process involving a combination of chromatographic, spectroscopic, and synthetic methodologies.

Isolation and Purification

The initial step in the structure elucidation was the isolation of sufficient quantities of LXB4 from biological samples.

Experimental Protocol: Isolation of this compound from Human Leukocytes (circa 1986)

-

Cell Preparation: Human leukocytes were obtained from healthy donors.

-

Incubation: The leukocytes were incubated with (15S)-15-hydroperoxy-5,8,11-cis-13-trans-icosatetraenoic acid (15-HPETE).

-

Extraction: The incubation was terminated, and the lipids were extracted from the cell suspension.

-

Purification: The crude extract was subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.

Spectroscopic Analysis

A combination of Ultraviolet (UV) spectroscopy and mass spectrometry (MS) provided the initial clues to the structure of LXB4.

-

UV Spectroscopy: The UV spectrum of LXB4 exhibited a characteristic chromophore of a conjugated tetraene, indicating the presence of four conjugated double bonds.

-

Mass Spectrometry: Mass spectral analysis of the derivatized LXB4 molecule provided information about its molecular weight and the presence of hydroxyl groups.

Determination of Stereochemistry

The precise three-dimensional arrangement of the atoms in LXB4 (its stereochemistry) was determined through a combination of biosynthetic studies and comparison with synthetically prepared isomers. The definitive stereochemical structure of this compound was established as (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid . This was confirmed through total synthesis of the proposed structure and its isomers, and comparing their properties to the naturally derived molecule.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C20H32O5 |

| Molecular Weight | 352.47 g/mol |

| IUPAC Name | (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid |

| UV λmax in Methanol | 301 nm |

| Key Mass Spectral Fragments (as methyl ester, trimethylsilyl ether derivative) | m/z 203 (base peak), 173, 289, 379 |

Biosynthesis and Signaling Pathway of this compound

Biosynthesis of this compound

This compound is biosynthesized from arachidonic acid through the sequential action of lipoxygenase (LOX) enzymes. The primary pathway involves the interaction between different cell types, a process known as transcellular biosynthesis.

Caption: Transcellular biosynthesis of this compound.

This compound Signaling Pathway

While the specific cell surface receptor for this compound has not yet been definitively identified, it is known to be a G-protein coupled receptor (GPCR). Upon binding to its putative receptor, LXB4 initiates a signaling cascade that ultimately leads to the resolution of inflammation.

Recent studies have begun to unravel the downstream effects of LXB4 signaling. For instance, LXB4 has been shown to inhibit the production of pro-inflammatory chemokines such as CXCL9 and CXCL10. Furthermore, in human B cells, LXB4 can enhance antibody production by upregulating the expression of cyclooxygenase-2 (COX2).

Caption: Postulated signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflow employed in the initial discovery and characterization of this compound.

References

- 1. Lipoxins: novel series of biologically active compounds formed from arachidonic acid in human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxins: novel series of biologically active compounds formed from arachidonic acid in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoxin - Wikipedia [en.wikipedia.org]

- 4. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Lipoxins: novel series of biologically active compounds formed from arachidonic acid in human leukocytes. | Semantic Scholar [semanticscholar.org]

Lipoxin B4 Signaling in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin B4 (LXB4) is an endogenous specialized pro-resolving mediator (SPM) derived from arachidonic acid. As a structural isomer of the more extensively studied Lipoxin A4 (LXA4), LXB4 plays a crucial, yet distinct, role in the active resolution of inflammation. It modulates the activity of various immune cells to dampen excessive inflammatory responses and promote the return to tissue homeostasis. Unlike LXA4, which primarily signals through the G-protein coupled receptor ALX/FPR2, the specific receptor and complete signaling cascade for LXB4 in immune cells remain an active area of investigation. This guide provides an in-depth overview of the current understanding of the LXB4 signaling cascade, its functional outcomes in key immune cell populations, quantitative data on its bioactivity, and detailed protocols for relevant experimental assays.

The this compound Signaling Cascade

The signaling mechanism of LXB4 is characterized by its cell-type specific actions and pathways that are distinct from LXA4. A dedicated high-affinity receptor for LXB4 has not yet been definitively identified, which is a significant knowledge gap in the field.[1][2] However, functional studies have elucidated key components of its downstream signaling pathways in several immune cells.

Receptor Activation

While LXB4's pharmacological activities suggest it acts via a G-protein coupled receptor (GPCR), this receptor remains elusive.[2] A recent study has uncovered a novel lipoxin-CXCR3 pathway in retinal glial cells, where LXA4 and LXB4 inhibit the induction of CXCR3 ligands CXCL9 and CXCL10.[3][4] This finding suggests that LXB4 might exert some of its effects by modulating chemokine signaling, though whether this mechanism is central to its function in peripheral immune cells requires further investigation.

In human neutrophils, LXB4-induced arachidonic acid release is inhibited by pertussis toxin, strongly implying the involvement of a Gi-protein coupled receptor in its signaling pathway.

Downstream Signaling Pathways

Lacking a single identified receptor, the downstream signaling cascade of LXB4 is best understood by examining its effects in specific immune cell types.

-

In Neutrophils: LXB4 signaling is initiated within seconds of cell exposure. It triggers a biphasic release of arachidonic acid and a modest elevation of intracellular calcium ([Ca2+]i). This response is mediated by a pertussis toxin-sensitive G-protein. The signaling cascade appears to be distinct from the leukotriene B4 (LTB4) receptor pathway, as LXB4 does not compete for LTB4 binding. The modulatory actions of LXB4 on neutrophil adhesion are attenuated by tyrosine kinase inhibitors, indicating a role for tyrosine phosphorylation in its signaling.

-

In B-Lymphocytes: In human memory B-cells, LXB4 enhances IgG production. This effect is mediated by the upregulation of Cyclooxygenase-2 (COX-2) expression. Subsequently, the expression of two critical transcription factors for plasma cell differentiation, BLIMP1 and XBP1, is increased. This pathway appears specific to memory B-cells and IgG production, as IgM levels are not similarly affected.

-

In Mast Cells and Eosinophils: In models of allergic airway inflammation, LXB4 inhibits mast cell degranulation and eotaxin-dependent eosinophil chemotaxis. The precise intracellular signaling events governing these actions are not fully detailed but are known to result in the stabilization of these granulocytes.

Quantitative Data on this compound Bioactivity

The following table summarizes key quantitative parameters of LXB4's interaction with and effects on immune cells, derived from in vitro studies.

| Parameter | Cell Type | Value | Description | Reference(s) |

| IC50 | Human Neutrophils | 0.3 nM | Inhibition of LTB4-induced adhesion. | |

| Effective Conc. | Human Neutrophils | 1 nM | Enhanced lymphatic transmigration in cells from atherosclerotic patients. | |

| Effective Conc. | Human Neutrophils | 10⁻⁸ - 10⁻⁶ M | Stimulation of arachidonic acid release. | |

| Effective Conc. | Human Memory B-Cells | 10 - 100 nM | Enhancement of IgG production. | |

| Effective Conc. | Murine Mast Cells | 1 - 100 nM | Inhibition of IgE-mediated degranulation. | |

| Km | N/A (Enzyme Assay) | 6.9 µM | Michaelis constant for LXB4 metabolism by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH). |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function of LXB4 on immune cells.

Protocol: B-Cell Antibody Production Assay (ELISpot)

This protocol is adapted from studies investigating the effect of LXB4 on memory B-cell IgG production.

Objective: To quantify the number of IgG-secreting B-cells (Antibody-Secreting Cells, ASCs) following stimulation in the presence or absence of LXB4.

Materials:

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD19+ B-cells.

-

LXB4 (Cayman Chemical or equivalent), stock prepared in ethanol.

-

Vehicle control (e.g., 1x PBS with 0.03% ethanol).

-

Memory B-cell inducing cocktail (e.g., Staphylococcus aureus protein A, pokeweed mitogen, CpG ODN2395).

-

Complete RPMI-1640 media.

-

96-well round-bottom plates for culture.

-

96-well ELISpot plates (e.g., Millipore).

-

Coating antibody: goat anti-human IgG.

-

Detection antibody: Alkaline phosphatase-conjugated mouse anti-human IgG.

-

Alkaline phosphatase (AP) substrate kit (e.g., Vector Laboratories).

-

ELISpot plate reader (e.g., ImmunoSpot Analyzer).

Procedure:

-

Cell Culture:

-

Plate purified CD19+ B-cells (5x10⁵ cells/ml) or PBMCs (1x10⁶ cells/ml) in triplicate in a 96-well round-bottom plate.

-

Pre-treat cells with vehicle control or LXB4 (e.g., 10 nM, 100 nM) for 30 minutes at 37°C.

-

Add the memory B-cell inducing cocktail to stimulated wells.

-

Culture for 6-7 days at 37°C, 5% CO₂. Add fresh LXB4 every 24 hours.

-

-

ELISpot Plate Preparation (Day 6):

-

Coat ELISpot plates with anti-human IgG antibody overnight at 4°C.

-

Wash plates with sterile PBS.

-

-

ELISpot Assay (Day 7):

-

Carefully transfer cultured cells from the round-bottom plate to the coated ELISpot plate.

-

Incubate for an additional 24 hours at 37°C, 5% CO₂ to allow antibody capture.

-

-

Development:

-

Wash plates to remove cells.

-

Add alkaline phosphatase-conjugated anti-human IgG detection antibody and incubate as per manufacturer's instructions.

-

Wash plates to remove unbound detection antibody.

-

Add AP substrate solution and allow spots to develop until distinct.

-

Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow plates to dry completely.

-

Count the spots using an automated ELISpot reader. Each spot represents a single IgG-secreting cell.

-

Protocol: Neutrophil Transmigration (Chemotaxis) Assay

This protocol describes a standard in vitro method to assess the effect of LXB4 on neutrophil migration across an endothelial monolayer.

Objective: To measure the ability of LXB4 to inhibit neutrophil transmigration toward a chemoattractant.

Materials:

-

Transwell inserts (e.g., 3.0 or 5.0 µm pore size).

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Human neutrophils, freshly isolated from whole blood.

-

Chemoattractant (e.g., Leukotriene B4 (LTB4) or Interleukin-8 (IL-8)).

-

LXB4 and vehicle control.

-

Assay buffer (e.g., HBSS).

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or cell counter.

Procedure:

-

Endothelial Monolayer Preparation:

-

Culture HUVECs on the upper surface of the Transwell inserts until a confluent monolayer is formed.

-

-

Neutrophil Preparation:

-

Isolate neutrophils from healthy human donors.

-

(Optional) Label neutrophils with a fluorescent dye like Calcein-AM for easier quantification.

-

Resuspend neutrophils in assay buffer.

-

-

Assay Setup:

-

Pre-treat the neutrophil suspension with LXB4 (e.g., 1 nM) or vehicle for 15 minutes at 37°C.

-

Add the chemoattractant (e.g., LTB4) to the lower chamber of the Transwell plate.

-

Add the pre-treated neutrophil suspension to the upper chamber (on top of the HUVEC monolayer).

-

-

Incubation:

-

Incubate the plate for 1-3 hours at 37°C, 5% CO₂ to allow for transmigration.

-

-

Quantification:

-

Collect the cells that have migrated into the lower chamber.

-

Quantify the number of migrated neutrophils using a fluorometer (if fluorescently labeled) or by direct cell counting (hemocytometer or automated cell counter).

-

Calculate the percentage of migration relative to the total number of neutrophils added. Compare the migration in LXB4-treated samples to vehicle-treated controls.

-

Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay measures a key marker of mast cell degranulation and is adapted from standard protocols.

Objective: To determine if LXB4 inhibits IgE-mediated mast cell degranulation.

Materials:

-

Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs).

-

Sensitizing antibody (e.g., anti-DNP IgE).

-

Antigen (e.g., DNP-HSA).

-

LXB4 and vehicle control.

-

Assay buffer (e.g., Tyrode's buffer).

-

Lysis buffer (e.g., 0.5% Triton X-100 in assay buffer).

-

Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.

-

Stop solution (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10).

-

96-well flat-bottom plate.

-

Spectrophotometer (405 nm).

Procedure:

-

Cell Sensitization:

-

Incubate mast cells with a sensitizing IgE antibody overnight.

-

-

Assay Preparation:

-

Wash cells to remove unbound IgE and resuspend in assay buffer.

-

Aliquot cells into a 96-well plate.

-

-

Treatment and Stimulation:

-

Pre-treat cells with various concentrations of LXB4 or vehicle for 15-30 minutes.

-

Set up control wells: "Spontaneous Release" (buffer only) and "Total Release" (lysis buffer).

-

Stimulate degranulation by adding the specific antigen (e.g., DNP-HSA).

-

Incubate for 30-60 minutes at 37°C.

-

-

Enzyme Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant from each well to a new flat-bottom plate.

-

Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C.

-

-

Measurement:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

-

Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] * 100

-

Compare the % release in LXB4-treated samples to the stimulated control.

-

References

- 1. This compound (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pro-Resolving Power of Lipoxin B4: A Technical Guide to its Role in Host Defense

For Researchers, Scientists, and Drug Development Professionals

November 28, 2025

Executive Summary

Lipoxin B4 (LXB4), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation and the orchestration of host defense mechanisms. Unlike classical anti-inflammatory agents that broadly suppress the immune response, LXB4 actively promotes the return to tissue homeostasis by modulating the functions of key immune cells. This technical guide provides an in-depth exploration of the multifaceted roles of LXB4 in host defense, with a focus on its effects on neutrophils, eosinophils, and mast cells. We present a compilation of quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of inflammation and immunology.

Introduction to this compound and its Role in Inflammation Resolution

Inflammation is a critical host defense mechanism against infection and injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by SPMs, including lipoxins. Lipoxins are generated during the inflammatory response from arachidonic acid via the sequential action of lipoxygenases.[1] this compound (LXB4) is a stereoisomer of Lipoxin A4 (LXA4) and exhibits potent anti-inflammatory and pro-resolving activities.[2] While LXA4 has been more extensively studied and is known to signal through the ALX/FPR2 receptor, LXB4 is understood to act via a distinct, yet to be fully identified, G-protein coupled receptor (GPCR).[2][3] LXB4's unique signaling pathway and its potent biological activities make it an attractive therapeutic candidate for a range of inflammatory conditions.

Quantitative Effects of this compound on Immune Cell Functions

LXB4 exerts its pro-resolving effects by modulating the activity of various immune cells. The following tables summarize the quantitative data from key studies demonstrating the impact of LXB4 on neutrophil chemotaxis, eosinophil and mast cell degranulation, and cytokine release.

Table 1: Effect of this compound Analogues on Neutrophil Chemotaxis

| Compound | Stimulant | Concentration of Stimulant | LX Isomer Concentration | Inhibition (%) | Reference |

| (5S,6S,15S)-isomer of LXA4 | LTB4 or FMLP | 10⁻⁷ mol/l | 10⁻⁸ mol/l | ~50% less potent than LXA4 | [4] |

| (5S,6S,15S)-isomer of LXB4 | LTB4 or FMLP | 10⁻⁷ mol/l | 10⁻⁶ mol/l | ~100-fold less potent than LXA4 |

Note: Data for direct LXB4 inhibition was not explicitly found in the initial searches, but the inhibitory potential of its isomer is presented in comparison to LXA4.

Table 2: Effect of this compound on Mast Cell Degranulation

| Treatment | Cell Type | Stimulant | LXB4 Concentration | Reduction in Degranulation (% of total release) | Reference |

| LXB4 | Bone Marrow-Derived Mast Cells (BMMCs) | IgG (Fab)2' antibody | Not specified | 19.90% ± 0.86 | |

| LXA4 | Bone Marrow-Derived Mast Cells (BMMCs) | IgG (Fab)2' antibody | Not specified | 23.97% ± 1.64 | |

| Dexamethasone | Bone Marrow-Derived Mast Cells (BMMCs) | IgG (Fab)2' antibody | 100nM | 33.93% ± 0.5301 | |

| Dexamethasone | Bone Marrow-Derived Mast Cells (BMMCs) | IgG (Fab)2' antibody | 1000nM | 27.05% ± 0.3910 |

Table 3: Effect of this compound on Cytokine Release from Bone Marrow-Derived Mast Cells (BMMCs)

| Treatment | Stimulant | LXB4 Concentration | Cytokine Measured | Inhibition | Reference |

| LXB4 | IgE-mediated activation | Concentration-dependent | TNF-α | Significant | |

| LXA4 | IgE-mediated activation | Concentration-dependent | TNF-α | Significant |

Signaling Pathways of this compound

LXB4 executes its cellular functions by binding to a specific G-protein coupled receptor (GPCR). While the exact identity of the LXB4 receptor remains elusive, it is known to be distinct from the ALX/FPR2 receptor utilized by LXA4. Upon ligand binding, the receptor likely activates intracellular signaling cascades that modulate cellular responses such as migration, degranulation, and cytokine production. The involvement of pertussis toxin-sensitive G-proteins has been suggested, implicating Gαi in the signaling pathway.

Caption: Generalized signaling pathway of this compound through its G-protein coupled receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant and the inhibitory effect of molecules like LXB4.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Isolated human neutrophils

-

Chemoattractant (e.g., Leukotriene B4 [LTB4] or N-Formyl-L-methionyl-L-leucyl-L-phenylalanine [FMLP])

-

This compound

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Isolate human neutrophils from peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of LXB4 or vehicle control for 15-30 minutes at 37°C.

-

Place the chemoattractant (e.g., 10⁻⁷ M LTB4 or FMLP) in the lower chamber of the Boyden apparatus.

-

Place the polycarbonate membrane over the lower chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the membrane, fix it, and stain it with a Romanowsky-type stain.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope.

-

Calculate the percentage of inhibition of chemotaxis for each LXB4 concentration compared to the vehicle control.

References

- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Lipoxin B4 and its role in the resolution of acute inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute inflammation is a critical host defense mechanism that, when properly regulated, leads to the elimination of pathogens and the restoration of tissue homeostasis. The resolution of inflammation is an active, highly orchestrated process, not merely a passive decay of pro-inflammatory signals. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively "turn off" the inflammatory response. Lipoxin B4 (LXB4), a structurally distinct member of the lipoxin family, has emerged as a potent pro-resolving molecule with significant therapeutic potential. This document provides a comprehensive technical overview of LXB4, detailing its role in the resolution of acute inflammation, its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Introduction to this compound and the Resolution of Inflammation

Lipoxins are endogenous eicosanoids generated from arachidonic acid via the sequential action of lipoxygenase (LOX) enzymes.[1] They were the first class of SPMs to be identified and represent a critical "stop signal" in the inflammatory cascade.[2][3] The resolution of inflammation involves a "lipid mediator class switch," where the production of pro-inflammatory leukotrienes and prostaglandins shifts towards the biosynthesis of pro-resolving lipoxins.[4][5]

This compound (LXB4) is a stereoisomer of the more extensively studied Lipoxin A4 (LXA4). While both are potent anti-inflammatory and pro-resolving agents, LXB4 signals through distinct pathways and exhibits unique biological activities. Its actions include inhibiting leukocyte infiltration, suppressing pro-inflammatory cytokine production, and stimulating the non-phlogistic clearance of cellular debris, thereby promoting a return to tissue homeostasis.

The Role of this compound in Cellular and Tissue Responses

LXB4 exerts its pro-resolving functions by modulating the activity of various immune and structural cells involved in the inflammatory response.

-

Inhibition of Leukocyte Recruitment and Activation : LXB4 is a potent inhibitor of neutrophil chemotaxis and activation. It also regulates the activation and degranulation of eosinophils and mast cells, key effector cells in allergic inflammation.

-

Modulation of T-Cell and B-Cell Responses : LXB4 can block T-cell activation and the release of pro-inflammatory cytokines. Interestingly, it has also been shown to enhance IgG antibody production in human memory B cells, suggesting a role in shaping the adaptive immune response.

-

Neuroinflammation and Glial Cell Regulation : In the central nervous system, LXB4 demonstrates protective activities against neurodegenerative injury. It reduces acute inner retinal inflammation by inhibiting the activation of resident glial cells (astrocytes and microglia).

-

Airway Inflammation : In preclinical models of allergic rhinitis and asthma, LXB4 significantly decreases mucosal leukocyte infiltration, mucus production, and airway hyper-responsiveness. Its potency in inhibiting mast cell degranulation in vivo was found to be greater than that of the glucocorticoid dexamethasone.

Signaling Pathways of this compound

While LXA4 primarily signals through the G-protein coupled receptor (GPCR) ALX/FPR2, the specific receptor for LXB4 has not yet been definitively identified, though it is presumed to be a GPCR. LXB4's signaling mechanisms are context- and cell-type-specific.

One proposed pathway, particularly in the context of neuroinflammation, involves the chemokine receptor CXCR3. LXB4 has been shown to inhibit the production of CXCL9 and CXCL10, the primary ligands for CXCR3, thereby reducing glial cell activation. In T-cells, LXB4 can block the phosphorylation of extracellular signal-regulated kinase (ERK), a key step in T-cell activation and TNF secretion. In human B cells, LXB4's enhancement of antibody production is mediated by the upregulation of cyclooxygenase-2 (COX2).

Caption: Known and proposed signaling pathways for this compound.

Quantitative Data Summary

The biological effects of LXB4 have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vivo Efficacy of this compound

| Model System | Species | LXB4 Dose | Outcome Measured | Result | Citation(s) |

| Allergic Rhinitis | Mouse | ~5 µg/kg | Mucosal Leukocyte Infiltration | Significant decrease compared to vehicle | |

| Posterior Uveitis | Mouse | 10 µM (8.8 µg/kg), intravitreal | Retinal Inflammation | Reduction in glial cell activation | |

| Experimental Glaucoma | Mouse | N/A | Retinal Ganglion Cell Loss | Therapeutic LXB4 treatment significantly reduced RGC loss |

Table 2: In Vitro Potency of this compound

| Assay / Cell Type | Species | LXB4 Concentration | Outcome Measured | Result | Citation(s) |

| Glutamate-Induced Neurotoxicity / HT22 Neuronal Cells | Mouse | 1 µM | Cell Viability | ~3-fold recovery in neuronal survival | |

| Glutamate-Induced Neurotoxicity / HT22 Neuronal Cells | Mouse | EC₅₀ = 292.8 nM | Cell Viability | Dose-dependent neuroprotection | |

| Memory B Cell Activation | Human | 100 nM | IgG Production | Significant increase in IgG secretion | |

| Mast Cell Degranulation / BMMCs | Mouse | 100 nM | β-hexosaminidase release | Significant decrease in degranulation | |

| Eosinophil Chemotaxis / BM-derived eosinophils | Mouse | N/A | Eotaxin-dependent chemotaxis | LXB4 decreased chemotaxis |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the function of LXB4.

Murine Model of Allergic Airway Inflammation

This in vivo model is used to assess the pro-resolving effects of LXB4 on allergic airway inflammation, a condition characterized by eosinophil and mast cell activation.

-

Sensitization : Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in alum adjuvant on days 0 and 7.

-

Challenge : From day 14, mice are challenged intranasally with OVA solution for several consecutive days to induce an inflammatory response in the upper and lower airways.

-

LXB4 Administration : LXB4 (e.g., ~5 µg/kg) or vehicle control is administered (e.g., intraperitoneally or intranasally) during the resolution phase, typically after the final allergen challenge.

-

Sample Collection : At a defined time point (e.g., 24-48 hours after the final challenge), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell counts. Nasal and lung tissues are harvested for histological analysis (e.g., H&E for infiltration, PAS for mucus) and cytokine/chemokine quantification (ELISA or multiplex assay).

-

Analysis : Key endpoints include the quantification of eosinophils, neutrophils, and lymphocytes in BALF, scoring of mucus metaplasia and cellular infiltration in tissue sections, and measurement of allergen-specific IgE in serum.

Caption: Experimental workflow for a murine model of allergic airway inflammation.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of LXB4 to inhibit the release of pre-formed inflammatory mediators from mast cells.

-

Cell Culture : Bone marrow-derived mast cells (BMMCs) are generated by culturing mouse bone marrow cells in IL-3 and SCF-containing medium for 4-6 weeks.

-

Sensitization : Mature BMMCs are sensitized overnight with anti-DNP IgE.

-

Pre-treatment : Sensitized cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). Cells are then pre-incubated with various concentrations of LXB4 or vehicle for 15-30 minutes at 37°C.

-

Challenge : Degranulation is initiated by adding the antigen DNP-HSA. A positive control (e.g., cell lysis with Triton X-100) and a negative control (vehicle only) are included.

-

Quantification : The reaction is stopped by placing the plate on ice. The supernatant is collected after centrifugation. The release of the granular enzyme β-hexosaminidase is quantified by measuring its enzymatic activity using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Absorbance is read on a plate reader.

-

Calculation : The percentage of degranulation is calculated as the amount of enzyme released into the supernatant relative to the total cellular enzyme content (positive control).

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)

This assay assesses the ability of LXB4 to protect neurons from glutamate-induced cell death.

-

Cell Culture : HT22 hippocampal neuronal cells are cultured in DMEM supplemented with 10% FBS in 96-well plates until they reach 70-80% confluency.

-

Pre-treatment : The culture medium is replaced with a serum-free medium containing various concentrations of LXB4 (e.g., ranging from nM to µM) or vehicle control. Cells are incubated for 1-2 hours.

-

Glutamate Challenge : A high concentration of glutamate (e.g., 2-5 mM) is added to all wells except the negative control group to induce oxidative stress and cell death.

-

Incubation : Cells are incubated for 12-24 hours at 37°C.

-

Cell Viability Measurement : Cell viability is assessed using a metabolic assay such as the XTT or MTT assay. The assay reagent is added to each well, and after a further incubation period (2-4 hours), the absorbance is measured with a microplate reader.

-

Analysis : The viability of LXB4-treated cells is expressed as a percentage of the viability of the untreated control cells. Dose-response curves can be generated to calculate the EC₅₀ value.

Conclusion and Future Directions

This compound is a potent endogenous mediator that actively promotes the resolution of acute inflammation across a range of biological systems. Its ability to inhibit leukocyte recruitment, suppress inflammatory mediators, and protect tissues from injury underscores its therapeutic potential for a variety of inflammatory diseases, from allergic airway conditions to neurodegenerative disorders.

Key areas for future research include the definitive identification of the LXB4 receptor(s), which will be critical for understanding its precise molecular mechanisms and for the rational design of targeted therapeutics. Further investigation into the regulation of LXB4 biosynthesis and its interplay with other SPM families will provide a more complete picture of the resolution process. As our understanding of this pro-resolving mediator grows, LXB4 and its stable synthetic analogs represent a promising new frontier in anti-inflammatory and pro-resolution pharmacology, offering a novel approach that promotes healing rather than simply suppressing inflammation.

References

- 1. Frontiers | Resolution-Based Therapies: The Potential of Lipoxins to Treat Human Diseases [frontiersin.org]

- 2. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxin - Wikipedia [en.wikipedia.org]

- 4. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Lipoxin B4 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin B4 (LXB4), a specialized pro-resolving mediator (SPM), plays a pivotal role in the resolution of inflammation. Its production is tightly controlled through a complex network of genetic and epigenetic regulatory mechanisms. This technical guide provides an in-depth overview of the core genetic factors governing LXB4 biosynthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the key enzymes and their genetic regulation, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these processes. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the intricate processes governing LXB4 production.

Introduction to this compound Biosynthesis

This compound is synthesized from arachidonic acid (AA) through the sequential action of different lipoxygenase (LOX) enzymes. The biosynthesis of LXB4 primarily occurs via transcellular pathways, involving the transfer of intermediates between different cell types, such as leukocytes and platelets.[1] The key enzymes directly involved in the formation of LXB4 are 5-lipoxygenase (ALOX5), 15-lipoxygenase (ALOX15), and 12-lipoxygenase (ALOX12).[1][2] The expression and activity of these enzymes are the central points of genetic regulation for LXB4 production.

Key Genes and Their Regulation in LXB4 Production

The production of LXB4 is contingent on the expression and activity of several key genes. The primary control points are the lipoxygenase enzymes that catalyze the conversion of arachidonic acid into LXB4 precursors.

Arachidonate 5-Lipoxygenase (ALOX5)

ALOX5 is the key enzyme in the biosynthesis of leukotrienes and is also essential for the production of lipoxins.[3] It catalyzes the initial oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide, leukotriene A4 (LTA4).[4] LTA4 serves as a crucial intermediate that can be further metabolized to either pro-inflammatory leukotrienes or, through the action of other lipoxygenases in acceptor cells, to anti-inflammatory lipoxins.

Genetic Regulation of ALOX5:

-

Transcriptional Regulation: The promoter region of the ALOX5 gene contains binding sites for various transcription factors, including Sp1 and Sp3, which are known to be involved in its basal expression.

-

Epigenetic Regulation: DNA methylation plays a significant role in regulating ALOX5 expression. Hypermethylation of the ALOX5 promoter is associated with silenced gene expression, while hypomethylation is linked to active transcription. Studies have shown that in certain disease states, altered DNA methylation patterns of the ALOX5 promoter can lead to dysregulated leukotriene and lipoxin production.

Arachidonate 15-Lipoxygenase (ALOX15)

ALOX15 is another critical enzyme in the lipoxin biosynthesis pathway. It can oxygenate arachidonic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor for lipoxin synthesis. In the transcellular pathway, 15-HETE produced by cells expressing ALOX15 (e.g., epithelial cells, eosinophils) can be taken up by leukocytes and converted by ALOX5 to lipoxins.

Genetic Regulation of ALOX15:

-

Transcriptional Regulation by Cytokines: The expression of ALOX15 is strongly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This induction is primarily mediated by the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6) . Upon binding of IL-4 or IL-13 to their receptors, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus where it binds to specific response elements in the ALOX15 promoter, activating its transcription.

-

Epigenetic Regulation: Similar to ALOX5, the expression of ALOX15 is also influenced by epigenetic modifications. Histone modifications, such as acetylation and methylation, can alter the chromatin structure around the ALOX15 promoter, thereby affecting the accessibility of transcription factors like STAT6.

Arachidonate 12-Lipoxygenase (ALOX12)

ALOX12, predominantly found in platelets, plays a crucial role in the transcellular biosynthesis of lipoxins. In this pathway, LTA4 produced by neutrophils is transferred to platelets, where ALOX12 converts it into Lipoxin A4 and this compound.

Genetic Regulation of ALOX12:

The transcriptional regulation of ALOX12 is less well-characterized compared to ALOX5 and ALOX15. However, its cell-type-specific expression suggests the involvement of specific transcription factors that direct its expression in platelets and other ALOX12-expressing cells.

Quantitative Data on LXB4 Production

The genetic manipulation of the key enzymes in the lipoxin pathway has a profound impact on the production of LXB4. The following tables summarize the expected quantitative changes in LXB4 levels based on findings from various studies.

Table 1: Effect of ALOX5 Gene Knockout on Lipoxin Production

| Genetic Modification | Cell/Animal Model | Analyte | Fold Change/Concentration | Reference |

| Alox5 Knockout | Mouse (in vivo) | LTB4 | Undetectable | |

| Alox5 Knockout | Mouse (in vivo) | 15-epi-LXA4, LXA4, RvD6 | Significantly Lower |

Table 2: Effect of ALOX15 Overexpression/Activity on Lipoxin Production

| Genetic Modification/Stimulation | Cell/Animal Model | Analyte | Fold Change/Concentration | Reference |

| ALOX15 Overexpression | Mouse (transgenic) | 15-HETE | Increased | |

| IL-4 Stimulation (induces ALOX15) | Human Macrophages | 15-HETE | Increased | |

| Pinosylvin Treatment (induces ALOX15) | Leukocytes | ALOX15 mRNA | ~5-fold increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of LXB4 production.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of LXB4 in biological samples.

Protocol:

-

Sample Preparation and Lipid Extraction:

-

For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold methanol containing an internal standard (e.g., d4-LXB4).

-

Vortex the mixture vigorously and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.

-

Alternatively, for more complex matrices, solid-phase extraction (SPE) can be employed for lipid purification and concentration.

-

-

LC-MS/MS Analysis:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid).

-

The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LXB4 and the internal standard.

-

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis

Objective: To determine the in vivo binding of a transcription factor (e.g., STAT6) to the promoter region of a target gene (e.g., ALOX15).

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-STAT6).

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating the samples.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a standard DNA purification kit.

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the predicted binding site in the target gene promoter.

-

Bisulfite Sequencing for DNA Methylation Analysis

Objective: To determine the methylation status of CpG sites in the promoter region of a target gene (e.g., ALOX5).

Protocol:

-

Bisulfite Conversion:

-

Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using primers specific to the promoter region of interest. The primers are designed to be independent of the methylation status.

-

-

Sequencing:

-

Sequence the PCR products using either Sanger sequencing for individual clones or next-generation sequencing for a more comprehensive analysis.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine and thymine reads.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of key genes involved in LXB4 production (e.g., ALOX5, ALOX15).

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target gene, and the cDNA template.

-

Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Signaling Pathways

Caption: IL-4/STAT6 signaling pathway leading to ALOX15 expression.

Caption: Transcellular biosynthesis of this compound.

Experimental Workflows

Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) workflow.

Caption: Bisulfite sequencing workflow for DNA methylation analysis.

Conclusion

The genetic regulation of this compound production is a multifaceted process, with transcriptional and epigenetic control of key lipoxygenase enzymes serving as the primary regulatory nodes. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies aimed at modulating the resolution of inflammation. This guide provides a foundational framework for researchers and drug development professionals to explore this exciting field, offering both the theoretical background and the practical methodologies necessary for advancing our knowledge of LXB4 and its role in health and disease.

References

- 1. Lipoxin - Wikipedia [en.wikipedia.org]

- 2. Reactome | Biosynthesis of Lipoxins (LX) [reactome.org]

- 3. Arachidonate 5-lipoxygenase is essential for biosynthesis of specialized pro-resolving mediators and cardiac repair in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoxin B4: A Comprehensive Technical Guide to its Impact on Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediators (SPMs) class of lipid molecules derived from arachidonic acid. Unlike pro-inflammatory eicosanoids, LXB4 plays a crucial role in the resolution of inflammation, a highly coordinated process essential for restoring tissue homeostasis. This technical guide provides an in-depth analysis of the multifaceted effects of LXB4 on both the innate and adaptive immune systems, offering valuable insights for researchers and professionals in immunology and drug development.

Impact on Innate Immunity

LXB4 exerts significant modulatory effects on key cellular players of the innate immune system, including neutrophils, macrophages, mast cells, and eosinophils. Its actions are primarily geared towards dampening excessive inflammatory responses and promoting a return to a non-inflamed state.

Neutrophil Function

Neutrophils are first responders to sites of inflammation, and their timely regulation is critical to prevent tissue damage. LXB4 has been shown to be a less potent modulator of neutrophil chemotaxis compared to its isomer, Lipoxin A4 (LXA4). While some studies indicate it is inactive as a chemoattractant itself, it can inhibit neutrophil migration induced by potent chemoattractants like leukotriene B4 (LTB4)[1][2]. This suggests a role for LXB4 in limiting the influx of neutrophils to the inflamed tissue.

Table 1: Quantitative Effects of Lipoxins on Neutrophil Migration

| Lipoxin | Concentration | Effect on Neutrophil Migration | Reference |

| LXA4 | 10⁻¹⁰ M | Inhibition of LTB4-induced migration | [3] |

| LXB4 | - | 100-fold less potent than LXA4 in suppressing LTB4-induced migration | [3] |

Macrophage and Monocyte Activity

Macrophages and their monocyte precursors are central to both the initiation and resolution of inflammation. Lipoxins, as a class, are known to promote the phagocytosis of apoptotic neutrophils by macrophages, a critical step in the clearance of inflammatory debris and the promotion of a pro-resolving microenvironment[4]. While specific dose-response data for LXB4 is limited, the general effect of lipoxins is an enhancement of this "non-phlogistic" phagocytosis.

Mast Cell and Eosinophil Regulation

In the context of allergic inflammation, LXB4 demonstrates potent regulatory functions. It has been shown to inhibit the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators. Furthermore, LXB4 effectively inhibits eosinophil chemotaxis, a key process in the pathogenesis of allergic diseases.

Table 2: Effect of LXB4 on Mast Cell and Eosinophil Function

| Cell Type | LXB4 Effect | Quantitative Data | Reference |

| Mast Cells | Inhibition of IgE-mediated degranulation | More potent than dexamethasone in vivo | |

| Eosinophils | Inhibition of eotaxin-dependent chemotaxis | - |

Impact on Adaptive Immunity

Recent evidence has illuminated the significant influence of LXB4 on the adaptive immune system, particularly on B lymphocytes. This opens new avenues for understanding the interplay between inflammation resolution and long-term immunity.

Memory B Cell Antibody Production

A key finding is the ability of LXB4 to enhance antibody production by human memory B cells. Specifically, LXB4 has been shown to promote IgG production, leading to an approximately two-fold increase in the number of IgG-secreting B cells and the total amount of IgG produced. This effect is particularly relevant in the context of vaccination and recall responses.

Table 3: Quantitative Effect of LXB4 on Memory B Cell IgG Production

| Parameter | Fold Change with LXB4 | Reference |

| Number of IgG-secreting B cells | ~2-fold increase | |

| Total IgG produced | ~2-fold increase |

T Lymphocyte Modulation

The direct effects of LXB4 on T helper (Th) cell differentiation and cytokine production are less well-characterized compared to its effects on other immune cells. General studies on lipoxins suggest an inhibitory role in T cell activation and the release of pro-inflammatory cytokines. Specifically, aspirin-triggered lipoxin A4 and B4 analogs have been shown to block TNF-α secretion from human T cells. However, detailed quantitative data on the impact of LXB4 on the production of key Th1 (IFN-γ), Th2 (IL-4), and Th17 (IL-17) cytokines are currently limited. One study in a murine model of allergic airway inflammation did show that LXB4 administration led to a significant decrease in bronchoalveolar lavage fluid levels of IL-4 and IL-13.

Signaling Pathways

The signaling mechanisms of LXB4 are complex and appear to be cell-type specific.

Innate Immune Cell Signaling

In innate immune cells, LXB4 is thought to signal through a G-protein coupled receptor (GPCR) that is distinct from the well-characterized ALX/FPR2 receptor used by LXA4. The precise identity of this receptor is yet to be fully elucidated. In neutrophils, LXB4-mediated effects may involve the modulation of intracellular calcium levels. In glial cells, a novel lipoxin-CXCR3 pathway has been identified, suggesting that LXB4 can inhibit neuroinflammation by modulating chemokine signaling.

References

- 1. Lipoxin A4 and B4 inhibit leukotriene-stimulated interactions of human neutrophils and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipoxin A4 and this compound inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cutting edge: lipoxins rapidly stimulate nonphlogistic phagocytosis of apoptotic neutrophils by monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Transcellular Biosynthesis of Lipoxin B4: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the transcellular biosynthesis of Lipoxin B4 (LXB4), a critical endogenous pro-resolving mediator, with a specific focus on the intricate interplay between platelets and leukocytes. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of inflammation, immunology, and lipid mediator pharmacology.

Introduction: The Resolution of Inflammation and the Role of this compound

Inflammation is a fundamental protective response to infection or tissue injury. However, its timely resolution is paramount to prevent chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation. Among these, lipoxins, including this compound (LXB4), play a pivotal role in halting neutrophil infiltration, stimulating macrophage efferocytosis of apoptotic cells, and promoting tissue repair.[1][2][3]

Unlike classic pro-inflammatory eicosanoids such as prostaglandins and leukotrienes, which are typically synthesized by a single cell type, the biosynthesis of lipoxins often requires a sophisticated cell-cell interaction known as transcellular biosynthesis.[1] This guide will dissect the core mechanisms of LXB4 synthesis involving the cooperative actions of leukocytes (primarily neutrophils) and platelets.

The Core Pathway: A Symphony of Enzymes in Platelet-Leukocyte Interactions

The predominant pathway for LXB4 biosynthesis in the vasculature involves a two-step process initiated by leukocytes and completed by platelets.

-

Leukocyte-Derived Leukotriene A4 (LTA4): Upon activation by inflammatory stimuli, leukocytes, particularly neutrophils, mobilize arachidonic acid (AA) from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into the unstable epoxide intermediate, Leukotriene A4 (LTA4).

-

Platelet Conversion of LTA4 to this compound: This leukocyte-derived LTA4 is then transferred to adjacent platelets. Platelets, which are rich in the enzyme 12-lipoxygenase (12-LOX), utilize its lipoxin synthase activity to convert LTA4 into both Lipoxin A4 (LXA4) and this compound (LXB4). The platelet 12-LOX is therefore a critical enzyme in this transcellular pathway, acting as a lipoxin A4/B4 synthase.

The following diagram illustrates this core transcellular biosynthetic pathway.

Quantitative Insights into LXB4 Production

The generation of LXB4 in platelet-leukocyte co-incubations is a quantifiable process influenced by various stimuli and experimental conditions. The following tables summarize key quantitative data from published studies.

| Cell Types & Ratio | Stimuli & Concentration | LXB4 Produced (mean ± SEM/SD) | Reference |

| Human Neutrophils & Platelets (1:100) | fMLP (1 µM) + Thrombin (0.1 U/mL) | 1.2 ± 0.3 ng/107 PMN | Serhan & Sheppard, 1990 |

| Human Neutrophils & Platelets (1:100) | Ionophore A23187 (5 µM) | 3.5 ± 0.8 ng/107 PMN | Serhan & Sheppard, 1990 |

| Human GM-CSF-primed PMN & Platelets (1:100) | fMLP (1 µM) + Thrombin (0.1 U/mL) | Levels in the range of LTB4 and LTC4 | Romano et al., 1991 |

Note: Quantitative data can vary significantly based on experimental conditions, donor variability, and analytical methods.

Detailed Experimental Protocols

Reproducible and reliable data in the study of lipoxin biosynthesis hinges on meticulous experimental execution. The following sections provide detailed methodologies for key experiments.

Isolation of Human Platelets and Leukocytes

Objective: To obtain pure and viable populations of human platelets and neutrophils from whole blood for co-culture experiments.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant tubes.

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free.

-

Dextran T-500.

-

Ficoll-Paque PLUS.

-

Red blood cell lysis buffer.

-

Hanks' Balanced Salt Solution (HBSS).

-

Platelet wash buffer (e.g., modified Tyrode's buffer).

Protocol for Neutrophil Isolation (adapted from standard methods):

-

Dilute anticoagulated whole blood 1:1 with PBS.

-

Layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers (plasma and mononuclear cells), leaving the neutrophil/erythrocyte pellet.

-

Resuspend the pellet in PBS and add Dextran T-500 solution to sediment erythrocytes.

-

Collect the leukocyte-rich supernatant.

-

Perform hypotonic lysis of remaining erythrocytes using a red blood cell lysis buffer.

-

Wash the neutrophil pellet with PBS and resuspend in HBSS.

-

Determine cell viability and purity using trypan blue exclusion and cytological staining. A purity of >95% is desirable.

Protocol for Platelet Isolation (adapted from standard methods):

-

Centrifuge anticoagulated whole blood at 150 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the PRP to a new tube.

-

Add prostaglandin E1 (PGE1) to a final concentration of 1 µM to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Gently wash the platelet pellet with a platelet wash buffer.

-

Resuspend the platelets in a suitable buffer (e.g., Tyrode's buffer) and count using a hemocytometer.

Platelet-Leukocyte Co-incubation and Stimulation

Objective: To induce the transcellular biosynthesis of LXB4 by co-incubating isolated platelets and neutrophils and stimulating them with relevant agonists.

Materials:

-

Isolated human neutrophils and platelets.

-

Incubation buffer (e.g., HBSS with Ca2+/Mg2+).

-

Agonists: N-Formylmethionyl-leucyl-phenylalanine (fMLP), Thrombin, Calcium Ionophore A23187.

-

Methanol (ice-cold).

-

Internal standard (e.g., deuterated LXB4).

Protocol:

-